molecular formula C13H11N3 B13472647 Diphenylmethylazide CAS No. 6926-47-2

Diphenylmethylazide

Cat. No.: B13472647
CAS No.: 6926-47-2
M. Wt: 209.25 g/mol
InChI Key: UHALAAGWENHOHX-UHFFFAOYSA-N
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Description

Modern Catalytic Systems for Azide Group Introduction

Recent advancements focus on streamlining azide introduction through reagent-driven transformations. While traditional methods dominate, the use of diphenyl phosphoryl azide (DPPA) with organic bases like diazabicycloundecene (DBU) represents a modern alternative. In deuterium-labeling studies, DPPA facilitates azidation of p-tolylmethanol-d₂ in toluene, achieving 60% yield over two steps. This method circumvents sodium azide’s hygroscopicity and enhances compatibility with moisture-sensitive substrates.

Notably, DPPA-mediated azidation proceeds via a two-step mechanism: initial formation of an intermediate phosphorimidate followed by nucleophilic displacement. This pathway minimizes racemization in chiral benzyl derivatives, making it advantageous for stereochemically complex syntheses. However, the requirement for stoichiometric DPPA and elevated temperatures (90°C) limits its industrial scalability compared to conventional approaches.

Solvent Effects and Temperature Optimization in Nucleophilic Substitution

Solvent polarity profoundly influences reaction kinetics and mechanistic pathways. Polar aprotic solvents like DMF stabilize the transition state in Sₙ2 reactions, accelerating azide displacement by 200-fold compared to nonpolar solvents like toluene. For example, reactions in DMF at 25°C achieve completion within 12 hours, whereas toluene necessitates 24 hours at 90°C. Elevated temperatures in nonpolar media favor elimination-addition pathways, particularly for sterically hindered diphenylmethyl substrates, leading to alkylideneoxophosphorane intermediates.

Table 2: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Rate Constant (k, ×10⁻⁵ s⁻¹) Dominant Mechanism
DMF 36.7 5.2 Sₙ2
Toluene 2.4 0.3 Elimination-Addition

Temperature optimization further refines yield and selectivity. Reactions conducted at 25°C in DMF exhibit minimal side product formation (<5%), while temperatures exceeding 50°C promote hydrolysis of the azide group, reducing yields by 15–20%.

Comparative Analysis of Sodium Azide vs. Hydrazoic Acid Routes

The sodium azide route remains the cornerstone of diphenylmethylazide synthesis due to operational simplicity and cost-effectiveness. In contrast, hydrazoic acid (HN₃), though highly reactive, poses significant safety risks due to its volatility and toxicity. Industrial applications avoid HN₃ in favor of sodium azide, which offers safer handling and easier byproduct removal via aqueous extraction.

Mechanistically, sodium azide facilitates direct nucleophilic substitution, whereas HN₃ may involve protonation of the leaving group, altering the reaction pathway. Deuterium-labeling experiments reveal that sodium azide routes proceed with >95% retention of configuration, consistent with an Sₙ2 mechanism, while HN₃ introduces variability due to competing radical pathways.

Table 3: Sodium Azide vs. Hydrazoic Acid Comparison

Parameter Sodium Azide Hydrazoic Acid
Handling Safety Moderate Hazardous
Reaction Temperature 25–90°C 0–10°C
Stereochemical Integrity High Variable

Properties

CAS No.

6926-47-2

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

[azido(phenyl)methyl]benzene

InChI

InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

UHALAAGWENHOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Method Overview

The most common and classical method to prepare diphenylmethylazide involves the nucleophilic substitution reaction of diphenylmethyl halides (chloride or bromide) with sodium azide (NaN3) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Scheme

$$
\text{Diphenylmethyl chloride/bromide} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl/NaBr}
$$

Experimental Details

  • Reagents : Diphenylmethyl chloride or bromide, sodium azide
  • Solvent : DMF or THF commonly used
  • Conditions : Room temperature to mild heating (e.g., 25–60 °C)
  • Reaction Time : Typically 2–4 hours
  • Workup : Quenching with ice water, extraction with diethyl ether or dichloromethane, drying over magnesium sulfate, and purification by silica gel chromatography

Example from Literature

  • Benzhydryl chloride (diphenylmethyl chloride, 114 mg, 0.562 mmol) was reacted with sodium azide in DMF (1 mL) at room temperature for 4 hours.
  • After aqueous workup and extraction, this compound was isolated as a colorless oil in 24% yield after column chromatography.
  • Characterization: $$^{1}H$$-NMR (400 MHz, CDCl3) showed a singlet at 5.71 ppm (1H) and aromatic multiplets between 7.25–7.43 ppm (10H). IR showed a strong azide stretch at 2102 cm$$^{-1}$$.
  • High-resolution mass spectrometry (HR-MS) confirmed molecular ion at m/z 209.0955 (calculated 209.0953).

Preparation via Copper-Catalyzed Azide Transfer in Click Chemistry Context

Method Overview

This compound can be prepared in situ or isolated for use as an azide source in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method involves the use of diphenylmethyl azide as a reagent to form 1,2,3-triazole derivatives.

Reaction Scheme

$$
\text{Diphenylmethyl azide} + \text{Alkyne} \xrightarrow[\text{CuSO}4, \text{Sodium Ascorbate}]{\text{THF/H}2\text{O}} \text{1,2,3-Triazole derivative}
$$

Experimental Details

  • Diphenylmethyl azide (731 mg, 3.5 mmol) was used as the azide component.
  • The reaction was carried out in a THF/water mixture (3:1) with catalytic copper sulfate pentahydrate and sodium ascorbate at room temperature.
  • Reaction times were typically 72 hours to ensure complete conversion.
  • The product was purified by column chromatography (ethyl acetate/methanol 85:15).
  • Yields for triazole derivatives were around 41%.

Significance

This method highlights the utility of this compound as a building block in synthesizing biologically active triazole compounds, although the azide itself is prepared separately by nucleophilic substitution as above.

Alternative Synthetic Routes and Notes

  • While the classical nucleophilic substitution remains the standard, no significant alternative direct synthetic routes to this compound have been reported in the literature.
  • The azide group is sensitive and potentially explosive; thus, mild reaction conditions and careful handling are emphasized.
  • Purification is typically performed by silica gel chromatography under inert atmosphere to avoid decomposition.
  • The compound is generally stored at low temperatures in a dry environment to maintain stability.

Summary Table of Preparation Methods

Method Number Starting Material Reagents Solvent Conditions Yield (%) Notes
1 Diphenylmethyl chloride Sodium azide DMF or THF RT, 4 h ~24 Classical nucleophilic substitution; purification by chromatography
2 Diphenylmethyl azide (used) Copper sulfate, sodium ascorbate THF/H2O (3:1) RT, 72 h (for triazole synthesis) 41 (triazole product) Azide used as reagent in CuAAC; azide prepared separately

Chemical Reactions Analysis

Nickel-Catalyzed Click Reactions

Diphenylmethylazide undergoes chemo- and regioselective 1,3-dipolar cycloadditions with terminal alkynes under nickel catalysis. This method avoids traditional copper catalysts, enabling air- and moisture-tolerant conditions:

Reaction Parameters:

ParameterValue
CatalystNi(II) complex
SolventTHF
Temperature0°C to room temperature
Regioselectivity1,4-disubstituted triazole
Yield (example)85–92% for triazole products

Example : Reaction with phenylacetylene forms 1,4-diphenylmethyl-1,2,3-triazole (Fig. 1A). The nickel catalyst enhances regiocontrol, critical for pharmaceutical applications .

Biological Activity of Triazole Derivatives

This compound-derived triazoles exhibit potent inhibitory activity against bacterial targets. Key findings from Staphylococcus aureus biotin protein ligase (SaBPL) studies include:

Table 1: Inhibitory Activity of Triazole Derivatives

CompoundStructureKᵢ (nM)MIC (μg/mL)
6 Imidazole-substituted6.01 ± 1.011
7 Aminopyridine-substituted8.43 ± 0.738
13 Propylamine-substituted30 ± 68
14 Butanamide-substituted10 ± 24

Mechanism : The triazole scaffold mimics biotinyl-5′-AMP, binding SaBPL’s adenine pocket via hydrogen bonds (e.g., with N212/S128 residues). Substituents like butanamide enhance affinity by replicating natural ligand interactions .

Scientific Research Applications

Chemistry: [Azido(phenyl)methyl]benzene is used as an intermediate in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.

Medicine: In medicinal chemistry, [azido(phenyl)methyl]benzene derivatives are explored for their potential as pharmacophores in drug design and development.

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of [azido(phenyl)methyl]benzene primarily involves its reactivity as an azide compound. The azide group can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Steric vs. Electronic Modulation : Studies on phenylmethylazides reveal that this compound’s reactivity is sterically controlled , whereas substituted phenylazides (e.g., para-nitro derivatives) are governed by electronic effects .
  • Commercial Availability : this compound is supplied by specialized manufacturers like LEAP CHEM CO., LTD., highlighting its industrial relevance in fine chemical synthesis .

Stability and Handling Notes

  • Safety : Azides are generally shock-sensitive, but this compound’s aromatic stabilization reduces this risk compared to aliphatic azides.
  • Storage : Recommended in cool, dry conditions (<25°C) away from reducing agents .

Q & A

Q. What are the established synthesis protocols for diphenylmethylazide, and how can researchers ensure reproducibility?

this compound is typically synthesized via nucleophilic substitution or azide transfer reactions. A common method involves reacting diphenylmethyl halides with sodium azide in polar aprotic solvents (e.g., DMF) under inert conditions . To ensure reproducibility:

  • Purify reagents (e.g., NaN₃) to >98% purity.
  • Monitor reaction progress via TLC or HPLC.
  • Characterize the product using 1^1H/13^13C NMR and IR spectroscopy to confirm the azide (-N₃) peak at ~2100 cm⁻¹ .
  • Report solvent ratios, temperature, and reaction time in detail.

Q. How should researchers characterize the steric and electronic properties of this compound in reaction systems?

  • Steric effects: Use X-ray crystallography to analyze molecular geometry, focusing on the dihedral angle between phenyl rings and the azide group. Compare with analogs like benzylazide to assess steric hindrance .
  • Electronic effects: Conduct Hammett studies by introducing para-substituents on phenyl rings. Measure reaction rates (e.g., Staudinger reactions) to correlate electronic effects with azide reactivity .

Q. What spectroscopic techniques are critical for confirming the purity and identity of this compound?

  • NMR spectroscopy: Validate the absence of impurities (e.g., residual solvents) and confirm the presence of azide protons.
  • IR spectroscopy: Identify the characteristic azide stretch (2100–2150 cm⁻¹).
  • Mass spectrometry: Use HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when this compound exhibits unexpected reactivity?

  • Scenario: Discrepancies in 1^1H NMR signals may arise from rotameric equilibria or solvent effects.
  • Methodology:
  • Perform variable-temperature NMR to observe dynamic processes.
  • Compare DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) with experimental data.
  • Use 2D NMR (e.g., NOESY) to confirm spatial interactions between phenyl groups .

Q. What computational methods are effective for modeling the thermal stability and decomposition pathways of this compound?

  • DFT calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) of the azide group.
  • Kinetic analysis: Apply Eyring or Arrhenius equations to experimental DSC/TGA data to determine activation energies for decomposition .
  • Caution: Account for solvent effects and pressure variations in simulations.

Q. How can electronic effects in this compound be systematically manipulated to enhance its utility in click chemistry?

  • Strategy:
  • Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at para positions.
  • Measure reaction kinetics with alkynes (e.g., in CuAAC reactions) using stopped-flow spectroscopy.
  • Corrate Hammett σ values with rate constants to establish linear free-energy relationships (LFERs) .

Q. What experimental controls are essential when studying this compound’s photolytic behavior?

  • Controls to include:
  • Dark controls (no UV exposure) to rule out thermal degradation.
  • Radical scavengers (e.g., TEMPO) to identify reaction mechanisms.
  • Quantum yield calculations using actinometry (e.g., ferrioxalate actinometer) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in azide quantification assays (e.g., iodometric titration vs. HPLC)?

  • Troubleshooting steps:
  • Validate HPLC calibration curves with certified azide standards.
  • Check for interfering substances (e.g., residual NaN₃) in iodometric methods.
  • Use 15^15N-labeled this compound as an internal standard for MS-based quantification .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Approach:
  • Perform ANOVA on purity data (e.g., NMR integration, HPLC area%) across ≥3 batches.
  • Apply Tukey’s HSD test to identify significant outliers.
  • Report RSD (Relative Standard Deviation) for critical parameters like yield and azide content .

Tables for Key Data

Property Method Typical Value Reference
Azide IR StretchFT-IR2100–2150 cm⁻¹
Thermal Decomposition (°C)TGA120–150 (exothermic)
Solubility in DCMGravimetric Analysis25 g/L (25°C)

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